4-fluoro-N-(3-methylcyclopentyl)aniline
CAS No.:
Cat. No.: VC17800122
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FN |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | 4-fluoro-N-(3-methylcyclopentyl)aniline |
| Standard InChI | InChI=1S/C12H16FN/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12,14H,2,5,8H2,1H3 |
| Standard InChI Key | SQZAFOAQWUNOLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)NC2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 4-fluoro-N-(3-methylcyclopentyl)aniline, with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol . The structure comprises an aniline moiety (a benzene ring with an amino group) substituted with a fluorine atom at the para position and a 3-methylcyclopentyl group attached to the nitrogen.
Key Structural Features:
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Fluorine Substituent: The electron-withdrawing fluorine atom at the 4-position influences the electronic properties of the aromatic ring, enhancing stability and directing electrophilic substitution reactions .
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3-Methylcyclopentyl Group: The bicyclic substituent introduces steric hindrance and modulates solubility, potentially affecting biological activity and synthetic utility .
Spectroscopic Data
While experimental spectra for 4-fluoro-N-(3-methylcyclopentyl)aniline are unavailable, analogous compounds provide insights:
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¹H NMR: Expected signals include a singlet for the aromatic proton adjacent to fluorine (δ 6.6–7.1 ppm), multiplet peaks for the cyclopentyl protons (δ 1.2–2.0 ppm), and a broad singlet for the NH group (δ 3.4–4.0 ppm) .
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¹³C NMR: The fluorine-coupled carbon at the 4-position would appear as a doublet near δ 160 ppm, while the cyclopentyl carbons would resonate between δ 25–45 ppm .
Synthesis and Reaction Pathways
Alkylation of Aniline Derivatives
The most plausible route to 4-fluoro-N-(3-methylcyclopentyl)aniline involves the alkylation of 4-fluoroaniline with 3-methylcyclopentyl bromide. A modified procedure from EP0659735A1 demonstrates this approach:
Procedure:
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Combine 4-fluoroaniline (1.0 equiv.), 3-methylcyclopentyl bromide (1.2 equiv.), tetrabutylammonium bromide (TBAB, 0.1 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF).
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Heat at 80°C for 6–8 hours under nitrogen.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield: ~75–85% (estimated based on analogous reactions) .
Alternative Pathways
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Reductive Amination: Reaction of 4-fluorobenzaldehyde with 3-methylcyclopentylamine under hydrogenation conditions .
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Buchwald-Hartwig Coupling: Palladium-catalyzed coupling of 4-fluoroiodobenzene with 3-methylcyclopentylamine .
Physicochemical Properties
Thermodynamic and Solubility Data
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride .
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Photoreactivity: The fluorine substituent may participate in light-induced defluorinative reactions under UV irradiation .
Future Research Directions
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Stereoselective Synthesis: Investigate asymmetric routes to access enantiomerically pure forms.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Process Optimization: Develop greener protocols using biocatalysts or flow chemistry.
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